Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Overview
Description
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, an aminocarbamimidoyl group, and an octahydro-pyrrolo[3,4-b]pyridine ring system. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation is achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Aminocarbamimidoyl Group: This step involves the reaction of the intermediate with aminocarbamimidoyl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolo[3,4-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-b]pyridine Derivatives: Compounds with similar ring structures but different substituents.
Benzylated Amines: Compounds with a benzyl group attached to an amine.
Aminocarbamimidoyl Derivatives: Compounds containing the aminocarbamimidoyl group.
Uniqueness
Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N5O2 |
---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
benzyl 6-[(E)-C-aminocarbonohydrazonoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C16H23N5O2/c17-15(19-18)20-9-13-7-4-8-21(14(13)10-20)16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11,18H2,(H2,17,19) |
InChI Key |
JFDCJOLVZMWELA-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)/C(=N/N)/N |
Canonical SMILES |
C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)C(=NN)N |
Origin of Product |
United States |
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